![molecular formula C24H45NO5 B14685056 [(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate CAS No. 34227-81-1](/img/structure/B14685056.png)
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then cleaved nucleophilically by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate, which is further transformed into the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in E2 elimination reactions, where it forms alkenes as major products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases like sodium ethoxide for elimination reactions, and oxidizing agents for oxidation reactions. The conditions often involve elevated temperatures to favor elimination over substitution .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, E2 elimination reactions typically yield alkenes, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can serve as a model compound for studying stereochemistry and its effects on biological activity. In medicine, its derivatives may have potential therapeutic applications, although specific uses are still under investigation. In industry, it can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism by which [(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate exerts its effects involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. For instance, its interaction with enzymes or receptors can lead to various biochemical effects, depending on the specific context .
Comparison with Similar Compounds
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate can be compared with other similar compounds, such as [(2S,3S)-2-acetamido-3-hydroxyoctadecyl] acetate. The key differences lie in their stereochemistry, which affects their chemical behavior and biological activity. This compound is unique due to its specific stereochemical configuration, which can lead to distinct properties and applications .
Similar Compounds
- [(2S,3S)-2-acetamido-3-hydroxyoctadecyl] acetate
- [(2R,3R)-2-acetamido-3-hydroxyoctadecyl] acetate
- [(2R,3S)-2-acetamido-3-hydroxyoctadecyl] acetate
Properties
CAS No. |
34227-81-1 |
|---|---|
Molecular Formula |
C24H45NO5 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate |
InChI |
InChI=1S/C24H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(30-22(4)28)23(25-20(2)26)19-29-21(3)27/h23-24H,5-19H2,1-4H3,(H,25,26)/t23-,24+/m0/s1 |
InChI Key |
WZSNFVBDKZJHSX-BJKOFHAPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COC(=O)C)NC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COC(=O)C)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


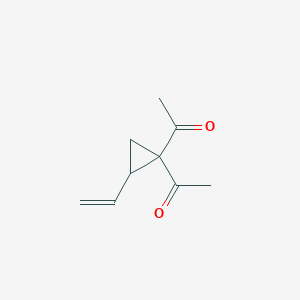
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
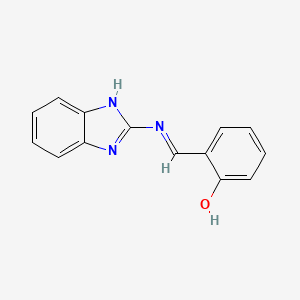

![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
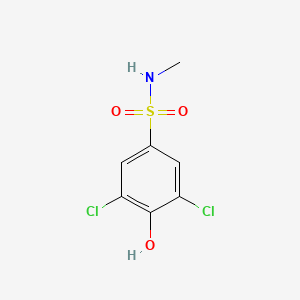

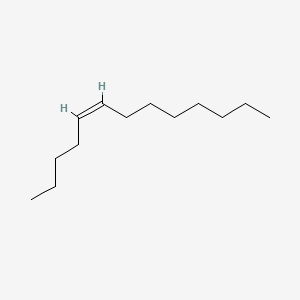
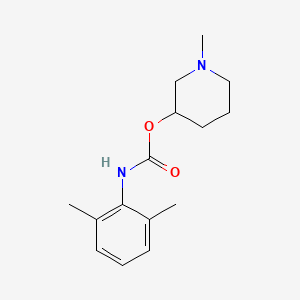
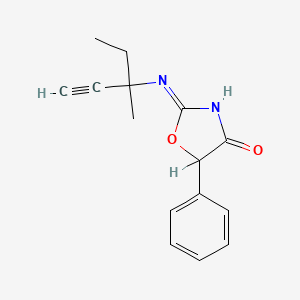
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
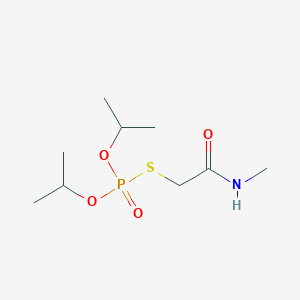
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
